Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate typically involves the reaction of 1-formyl-2-naphthol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions
Chemical Reactions Analysis
Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate involves its interaction with various molecular targets, including enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This interaction is crucial in studies related to enzyme inhibition and protein function .
Comparison with Similar Compounds
Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl 2-[(1-formyl-1-naphthyl)oxy]acetate: Similar in structure but with different positional isomers.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(1-acetyl-2-naphthyl)oxy]acetate: Similar but with an acetyl group instead of a formyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the naphthalene ring.
Properties
IUPAC Name |
ethyl 2-(1-formylnaphthalen-2-yl)oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-18-15(17)10-19-14-8-7-11-5-3-4-6-12(11)13(14)9-16/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNBKWESSADJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353318 |
Source
|
Record name | Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76322-09-3 |
Source
|
Record name | Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76322-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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